molecular formula C8H8BrClF3N B1381911 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride CAS No. 1214331-01-7

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B1381911
CAS No.: 1214331-01-7
M. Wt: 290.51 g/mol
InChI Key: PUYKBKYDRAEWIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride (CAS 1214331-01-7) is a valuable chemical building block in organic synthesis and pharmaceutical research. With the molecular formula C8H7BrF3N·HCl and a molar mass of 290.51 g/mol, this compound is characterized by the presence of both bromine and trifluoromethyl functional groups on a benzylamine scaffold . This unique structure makes it a versatile precursor for constructing more complex molecules. The bromine substituent serves as an excellent handle for key transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds . Simultaneously, the electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, properties highly sought after in the development of agrochemicals and pharmaceuticals . The primary benzylamine group can be further functionalized through acylation or reductive alkylation, expanding its utility as a synthetic intermediate . Compounds with similar structural features have been investigated as essential pharmacophores in bioactive molecules, highlighting the research value of this reagent . This product is offered with a minimum purity of 95% and is provided as a solid . It is intended for research and development applications strictly within a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-2-1-6(8(10,11)12)3-5(7)4-13;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYKBKYDRAEWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride typically involves the bromination of 5-(trifluoromethyl)benzylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce benzaldehydes or benzoic acids .

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylamine Hydrochlorides

a. 2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
  • Structure : Bromine (2-position) and fluorine (4-position) substituents.
  • Molecular Weight : ~265.5 g/mol (estimated).
  • Key Differences : Replacing the trifluoromethyl group with fluorine reduces molecular weight and alters electronic properties. Fluorine’s smaller size and weaker electron-withdrawing effect may decrease stability in certain reactions compared to the trifluoromethyl group .
b. 5-Chloro-2-iodo-benzylamine Hydrochloride (CAS 1801916-39-1)
  • Structure : Chlorine (5-position) and iodine (2-position).
  • Status : Discontinued .
  • Key Differences : Iodine’s larger atomic radius and lower electronegativity compared to bromine may hinder its utility in precision coupling reactions. Chlorine’s moderate reactivity could limit its use in high-demand substitution reactions.

Trifluoromethyl-Substituted Analogues

a. 3,5-Bis(trifluoromethyl)benzylamine Hydrochloride (CAS 42365-62-8)
  • Structure : Two trifluoromethyl groups at 3- and 5-positions.
  • Molecular Weight : 279.60 g/mol.
  • Purity : >97.0% .
  • Key Differences : The additional trifluoromethyl group increases electron-withdrawing effects, enhancing acidity of the amine group. This compound has a melting point of 50–55°C and is priced at ¥11,000/g (1 g) , significantly higher than the target compound.
b. (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride (CAS 2155856-59-8)
  • Structure : Bromine (3-position) and trifluoromethyl (5-position) substituents (positional isomer of the target compound).
  • Molecular Weight : 290.51 g/mol .
  • Key Differences : Isomeric differences influence steric and electronic interactions. The 3-bromo substitution may alter reactivity in nucleophilic aromatic substitution compared to the 2-bromo isomer.

Simplified Analogues Without Trifluoromethyl Groups

3-Bromobenzylamine Hydrochloride (CAS 81067-38-1)
  • Molecular Weight : 223.51 g/mol .

Precursor Compounds

2-Bromo-5-(trifluoromethyl)benzyl Bromide (CAS 886496-63-5)
  • Structure : Benzyl bromide precursor.
  • Molecular Weight : 317.93 g/mol .
  • Key Differences : The bromide group (vs. amine hydrochloride) makes this compound reactive in alkylation or Grignard reactions. Higher molecular weight and bromine content increase its utility as a synthetic intermediate.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Weight (g/mol) Purity Price (10 g) Key Substituents
2-Bromo-5-(trifluoromethyl)benzylamine HCl 1214331-01-7 290.51 ≥95% €217.00–278.45 Br (2), CF₃ (5)
3,5-Bis(trifluoromethyl)benzylamine HCl 42365-62-8 279.60 >97.0% ¥11,000/g CF₃ (3,5)
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 ~265.5 N/A N/A Br (2), F (4)
3-Bromobenzylamine HCl 81067-38-1 223.51 N/A N/A Br (3)

Key Findings

Substituent Effects : The trifluoromethyl group enhances stability and lipophilicity compared to simpler halogenated analogues .

Isomer Influence : Positional isomerism (e.g., 2-bromo vs. 3-bromo) significantly impacts reactivity and application scope .

Market Availability : Discontinued compounds like 5-Chloro-2-iodo-benzylamine HCl highlight supply chain vulnerabilities for rare halogenated amines .

Biological Activity

2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H8BrF3N·HCl
  • Molecular Weight : 286.53 g/mol
  • CAS Number : 1567881-16-6

The compound features a bromine atom and a trifluoromethyl group attached to a benzylamine structure, which may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antimicrobial Activity

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity, potentially modulating various biological pathways.

Anti-inflammatory Mechanism

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines like TNF-alpha in murine macrophages. A study indicated a dose-dependent reduction in TNF-alpha production at concentrations above 10 µM, suggesting its potential as an anti-inflammatory agent.

Anticancer Mechanism

Investigations into the anticancer properties revealed that the compound induces apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 20 µM after 48 hours. This suggests that it may act through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 1: Anti-inflammatory Effects

A study was conducted on murine macrophages treated with varying concentrations of the compound. Results showed significant inhibition of TNF-alpha production at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. This highlights its potential for development as an anticancer therapeutic.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural DifferencesNotable Activities
(1R)-1-(3-Chlorophenyl)-2-chloroethan-1-olChlorine instead of BromineSimilar anti-inflammatory effects
(1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-olHydroxyl group instead of ChlorineEnhanced solubility; different bioactivity
(1R)-1-(4-Bromophenyl)-2-chloroethan-1-olBromine at para positionDifferent receptor interaction profile

Q & A

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Challenges : Exothermic reactions (risk of runaway), low solubility of intermediates.
  • Solutions :
  • Continuous Flow Reactors : Improve heat dissipation and mixing efficiency.
  • Purification : Use centrifugal partition chromatography for high-throughput purification (>90% recovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride

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